4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide

FAAH inhibition Medicinal chemistry Structure-activity relationship

4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide (CAS 890570-79-3) is the ortho-ethylphenyl positional isomer essential for matched molecular pair studies of N-aryl substitution geometry on FAAH inhibition. Use this unsubstituted benzyl baseline standard to quantify metabolic stability improvements of halogenated analogs in microsomal assays. Its CNS MPO-compliant profile (MW 323.4, XLogP3 3.2, tPSA 46 Ų) makes it ideal as a reference for CNS-penetrant piperazine carboxamide design. Researchers rely on this compound to isolate 3D conformational and electrostatic contributions to target engagement free from bulk physicochemical changes.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 890570-79-3
Cat. No. B2707727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide
CAS890570-79-3
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H25N3O/c1-2-18-10-6-7-11-19(18)21-20(24)23-14-12-22(13-15-23)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24)
InChIKeyBGDGVHRCMFGFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide (890570-79-3): Chemical Identity and Scaffold Classification for Informed Procurement


4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide (CAS 890570-79-3) is a synthetic piperazine-1-carboxamide derivative with the molecular formula C20H25N3O and a molecular weight of 323.4 g/mol [1]. The compound features a 4-benzylpiperazine core linked via a urea-type carboxamide bridge to a 2-ethylphenyl (ortho-ethylphenyl) moiety. It belongs to a broader class of N-aryl piperazine-1-carboxamides that have been pursued by Janssen Pharmaceutica and others as modulators of fatty acid amide hydrolase (FAAH), a key enzyme in endocannabinoid catabolism [2]. The compound is catalogued in the PubChem database (CID 3701015) and is available from multiple chemical suppliers as a research-grade intermediate and screening candidate [1].

Why 4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-aryl piperazine-1-carboxamide chemotype, even minor positional isomerism on the N-phenyl ring produces distinct steric and electronic environments that can alter target binding, selectivity, and pharmacokinetic properties. The ortho-ethyl substitution in 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide introduces conformational restriction and local steric bulk near the carboxamide linkage that is absent in the para-ethyl isomer (4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide) [1]. In the Janssen FAAH inhibitor patent series, substitution position on the N-phenyl ring was systematically varied and shown to modulate FAAH inhibitory potency [1]. Simple N-alkyl analogs such as 4-benzyl-N-ethylpiperazine-1-carboxamide (Amperozide intermediate) lack the aryl ring entirely, eliminating pi-stacking interactions available to the 2-ethylphenyl-bearing compound [2]. Furthermore, benzyl ring modifications (e.g., 4-fluorobenzyl) alter lipophilicity and metabolic stability independently of the N-aryl moiety, meaning that two analogs differing at only one position cannot be treated as interchangeable tool compounds or screening surrogates .

Quantitative Differentiation Evidence for 4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide (890570-79-3)


Positional Isomer Differentiation: 2-Ethylphenyl vs. 4-Ethylphenyl Substitution

The target compound differs from its closest positional isomer, 4-benzyl-N-(4-ethylphenyl)piperazine-1-carboxamide, solely in the position of the ethyl substituent on the N-phenyl ring (ortho vs. para). In the Janssen FAAH inhibitor patent family, the N-phenyl substitution position is a critical determinant of FAAH inhibitory activity, with ortho-substituted analogs consistently displaying distinct potency profiles from their para-substituted counterparts [1]. Although identical in molecular formula (C20H25N3O, MW 323.4) and computed XLogP3 (3.2), the ortho-ethyl group in the target compound introduces: (i) steric hindrance that restricts rotation around the N–aryl bond, potentially reducing the entropic penalty upon binding; (ii) altered electron density at the carboxamide nitrogen through through-space inductive effects; and (iii) a different molecular electrostatic potential surface compared to the para isomer, which can affect recognition by FAAH's active-site residues [2].

FAAH inhibition Medicinal chemistry Structure-activity relationship

Benzyl Substituent Differentiation: Unsubstituted Benzyl vs. 4-Fluorobenzyl

A frequently encountered analog is N-(2-ethylphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide (ChemSpider ID 4969174), which replaces the unsubstituted benzyl group of the target compound with a 4-fluorobenzyl moiety . This single-atom substitution (H→F) increases molecular weight from 323.4 to 341.4 Da and alters both lipophilicity and electronic properties of the benzyl ring. In related piperazine carboxamide FAAH inhibitor series, 4-fluoro substitution on the benzyl ring has been shown to modulate metabolic stability by blocking CYP450-mediated para-hydroxylation, a common metabolic soft spot for unsubstituted benzyl groups [1]. The unsubstituted benzyl group in the target compound presents a lower molecular weight and different hydrogen-bonding profile, which may confer advantages in ligand efficiency metrics when normalized for target potency.

Metabolic stability Lipophilicity modulation FAAH inhibitor design

N-Aryl vs. N-Alkyl Differentiation: 2-Ethylphenyl vs. Ethyl Carboxamide

The simplest in-class comparator is 4-benzyl-N-ethylpiperazine-1-carboxamide (the penultimate intermediate in Amperozide synthesis), which replaces the entire 2-ethylphenyl group with a simple ethyl substituent [1]. This structural simplification eliminates the aromatic ring capable of participating in pi-stacking or hydrophobic interactions within the FAAH active site. In the Janssen FAAH patent series, N-aryl piperazine-1-carboxamides consistently demonstrate superior FAAH inhibitory potency compared to their N-alkyl counterparts, attributed to favorable interactions between the N-phenyl ring and aromatic residues lining the FAAH substrate channel [2]. While direct IC50 data for this specific compound pair are not publicly available, the class-level SAR strongly supports the N-aryl group as a pharmacophoric requirement for meaningful FAAH engagement [2].

Target engagement Pi-stacking interactions FAAH active site

FAAH Inhibitor Scaffold Class Membership: Piperazine-Carboxamide vs. Non-Piperazine FAAH Chemotypes

The target compound belongs to the piperazine-1-carboxamide class of FAAH inhibitors, which operates via a distinct pharmacophoric mechanism (typically reversible or slowly reversible covalent inhibition of the FAAH serine hydrolase active site) compared to other FAAH inhibitor chemotypes such as the α-ketoheterocycles (e.g., OL-135) or the carbamate-based inhibitors (e.g., URB597) [1]. Benchmark piperazine carboxamide FAAH inhibitors such as JNJ-1661010 (IC50 = 10 nM rat FAAH, 12 nM human FAAH) and JNJ-42165279 (IC50 = 70 nM hFAAH) demonstrate that this scaffold is capable of achieving nanomolar FAAH potency with >100-fold selectivity over FAAH-2 [2]. The 4-benzyl-N-(2-ethylphenyl) variant represents a specific substitution combination within this validated scaffold, and its structural features map to critical pharmacophoric elements identified in 3D-QSAR models of piperazine-carboxamide FAAH inhibitors: the N-aryl group occupies a lipophilic pocket, while the 4-benzyl group extends toward a secondary hydrophobic subpocket [1].

FAAH inhibition Endocannabinoid modulation Scaffold comparison

Recommended Research and Screening Applications for 4-Benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide (890570-79-3)


Positional Isomer Selectivity Profiling in FAAH Inhibitor SAR Campaigns

Use 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide alongside its 4-ethylphenyl (para) isomer as a matched molecular pair to quantify the effect of ethyl substitution position on FAAH inhibitory potency, selectivity, and off-target profiles. This head-to-head comparison isolates the contribution of ortho vs. para substitution geometry to target engagement, enabling rational design of the N-aryl pharmacophore. Both compounds share identical molecular formula, MW, and logP, ensuring that any observed potency difference can be attributed to 3D conformational and electrostatic factors rather than bulk physicochemical property changes [1].

Benzyl Metabolic Soft Spot Assessment in Piperazine Carboxamide Lead Optimization

Employ the target compound as the unsubstituted benzyl reference standard in a liver microsome or hepatocyte stability panel that includes its 4-fluorobenzyl and 4-chlorobenzyl analogs. This application directly leverages the compound's unsubstituted benzyl moiety, which is the most metabolically labile variant in the series, to establish the baseline stability deficit that halogen substitution is designed to overcome. Quantifying the intrinsic clearance of the unsubstituted benzyl compound provides the denominator for calculating the metabolic stability improvement factor conferred by para-substitution [2].

Scaffold-Hopping Benchmark for Non-Piperazine FAAH Inhibitor Programs

Include 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide as a representative piperazine-carboxamide FAAH inhibitor in cross-scaffold selectivity panels. Its structural features (4-benzyl group, ortho-ethyl N-phenyl urea) occupy pharmacophoric subpockets that are distinct from those targeted by α-ketoheterocycle and carbamate FAAH inhibitors, making it a useful tool for probing differential off-target liabilities across chemotypes and for identifying scaffold-specific polypharmacology [3].

Physicochemical Property Baseline for CNS Penetration Optimization

Utilize the compound's computed properties (MW 323.4, XLogP3 = 3.2, tPSA = 46 Ų, HBD = 1, HBA = 2) as a CNS drug-likeness benchmark within the piperazine carboxamide series. Its property profile falls within favorable CNS MPO (Multiparameter Optimization) space, making it suitable as a starting point for CNS-penetrant FAAH inhibitor design where maintaining or improving upon these physicochemical parameters is a key optimization objective [1].

Quote Request

Request a Quote for 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.